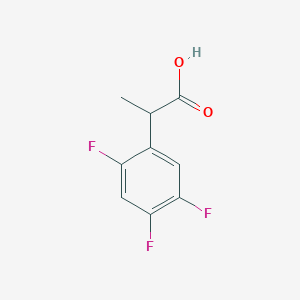
2-(2,4,5-Trifluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-Trifluorophenyl)propanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluorophenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate under basic conditions to form an intermediate. This intermediate undergoes hydrolysis, acidification, and decarboxylation to yield 2,4,5-trifluorophenylacetic acid. Further reactions, including reduction and diazotization, lead to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using readily available raw materials and catalysts. The process typically includes steps such as halogenation, cyanation, and hydrolysis, which are optimized for high yield and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(2,4,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-(2,4,5-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals .
作用機序
The mechanism of action of 2-(2,4,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, the carboxylic acid group within the compound can interact with metal clusters, passivating deep-energy-level defects in materials such as perovskites . Additionally, the compound’s structure allows it to mimic certain biological molecules, potentially influencing biochemical pathways .
類似化合物との比較
Similar Compounds
2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): This compound is similar in structure but contains chlorine atoms instead of fluorine.
2,4,5-Trifluorophenylacetic acid: This compound shares the trifluorophenyl group but has an acetic acid moiety instead of a propanoic acid group.
Uniqueness
2-(2,4,5-Trifluorophenyl)propanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable for various applications in research and industry .
特性
分子式 |
C9H7F3O2 |
|---|---|
分子量 |
204.15 g/mol |
IUPAC名 |
2-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-7(11)8(12)3-6(5)10/h2-4H,1H3,(H,13,14) |
InChIキー |
UYNUOAGSTDJYGM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
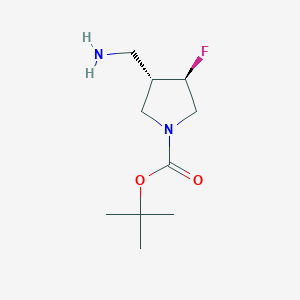
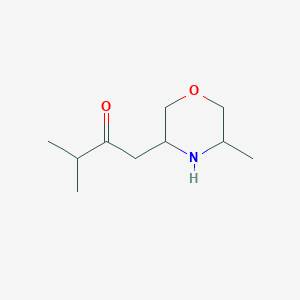
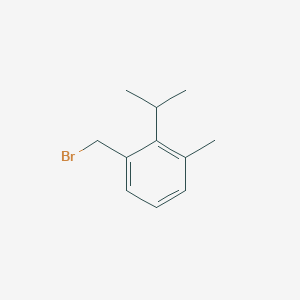
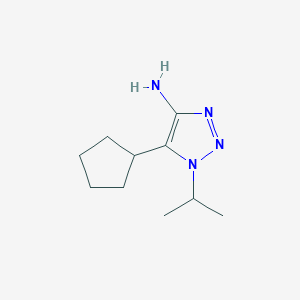
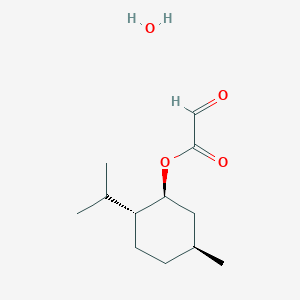
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
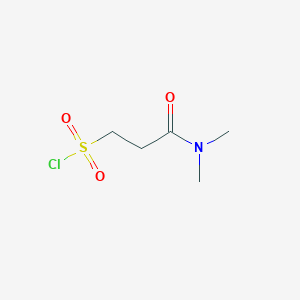
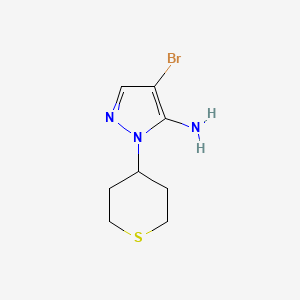

![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)
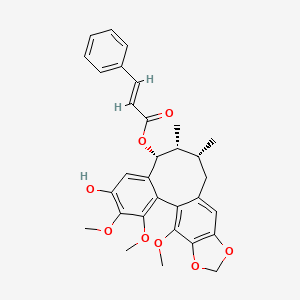
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
